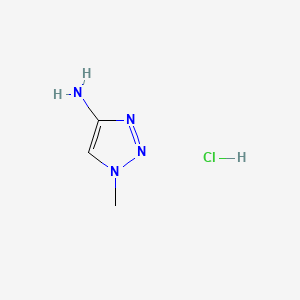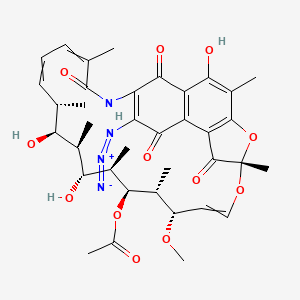
Glucose Pentasulfate, Potassium Salt, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Potassium in Agriculture
Research emphasizes the critical role of potassium (K) in agriculture, highlighting its influence on soil health, plant physiology, and nutrition. Future research needs focus on improving basic and applied knowledge on potassium's role in soils, plants, crop nutrition, and its broader implications on human and animal diets. The ability of potassium to influence plant stress responses, including disease, pest resistance, and tolerance to abiotic stresses like drought and salinity, underscores its importance in sustainable agricultural practices (Römheld & Kirkby, 2010).
Blood Glucose Determination
The study on tube additives for blood glucose determination highlights the limitations of traditional sodium fluoride (NaF) additives and suggests the superiority of citrate buffer in stabilizing blood glucose levels. This advancement in methodology is critical for accurate diabetes diagnostics and management, ensuring reliable plasma glucose measurements (Lippi et al., 2018).
Glucose, Insulin, and Myocardial Ischaemia
Insulin's role in glucose control and its potential as part of glucose–insulin–potassium therapy for myocardial ischaemia is reviewed. This highlights the physiological and therapeutic implications of glucose and insulin management in cardiovascular health, suggesting benefits beyond glucose homeostasis (Devos et al., 2006).
Nutrition Principles for Diabetes
Nutritional recommendations for diabetes management emphasize the importance of glucose control. The review classifies nutrition principles based on evidence levels, advocating for a diet that supports glucose management and overall health in individuals with diabetes (Franz et al., 2002).
Low-Calorie Sweeteners and Metabolism
This review assesses the biological fate of low-calorie sweeteners, including their absorption, metabolism, and excretion. Understanding the metabolic pathways of these sweeteners is essential for evaluating their safety and potential health benefits, particularly in the context of glucose management and obesity prevention (Magnuson et al., 2016).
Safety And Hazards
properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 |
Source


|
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucose Pentasulfate, Potassium Salt, Technical Grade | |
CAS RN |
359435-44-2 |
Source


|
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester](/img/no-structure.png)
![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)





